1,1-Dithien-3-yl-2-methyl-3-piperidino-1-propanol hydrobromide
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Overview
Description
1,1-Dithien-3-yl-2-methyl-3-piperidino-1-propanol hydrobromide is a chemical compound with the molecular formula C₁₇H₂₄BrNOS₂ and a molecular weight of 402.41 g/mol . This compound is known for its unique structure, which includes a piperidine ring and two thiophene rings. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dithien-3-yl-2-methyl-3-piperidino-1-propanol hydrobromide typically involves the reaction of 2-methyl-3-piperidino-1-propanol with thiophene derivatives under specific conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
1,1-Dithien-3-yl-2-methyl-3-piperidino-1-propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1-Dithien-3-yl-2-methyl-3-piperidino-1-propanol hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dithien-3-yl-2-methyl-3-piperidino-1-propanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-piperidin-1-yl-1,1-di(thiophen-3-yl)propan-1-ol: A closely related compound with similar structural features.
1-Propanol,1,1-di(thien-3-yl)-2-methyl-3-piperidino-,hydrobromide: Another compound with a similar backbone but different functional groups.
Uniqueness
1,1-Dithien-3-yl-2-methyl-3-piperidino-1-propanol hydrobromide stands out due to its unique combination of a piperidine ring and two thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
17531-98-5 |
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Molecular Formula |
C17H24BrNOS2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-yl-1,1-di(thiophen-3-yl)propan-1-ol;hydrobromide |
InChI |
InChI=1S/C17H23NOS2.BrH/c1-14(11-18-7-3-2-4-8-18)17(19,15-5-9-20-12-15)16-6-10-21-13-16;/h5-6,9-10,12-14,19H,2-4,7-8,11H2,1H3;1H |
InChI Key |
OUAYZPBTANAXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)C(C2=CSC=C2)(C3=CSC=C3)O.Br |
Origin of Product |
United States |
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